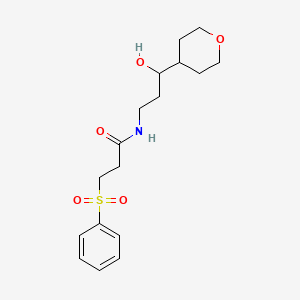
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THPPA is a small molecule that acts on a specific ion channel, the acid-sensing ion channel 1 (ASIC1), which is involved in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Chemical Properties
Researchers have developed mild and efficient synthesis methods for compounds similar to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide. These methods involve four-component reactions in aqueous media, highlighting the accessibility of starting materials, good yields, and environmentally friendly conditions (Guolan Dou et al., 2013). Additionally, the synthesis of related compounds has been achieved through reactions involving propargyl alcohol and N-sulfonylhydrazone, suggesting the versatility and potential for chemical modifications of these compounds (Yuanxun Zhu et al., 2011).
Biological Evaluation and Potential Therapeutic Applications
Compounds containing the phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities, with several derivatives exhibiting activities exceeding those of reference drugs. This suggests their potential application in developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019). Furthermore, related compounds have demonstrated significant bioactivities, including cytotoxic and carbonic anhydrase inhibitory effects, indicating their potential in developing novel anticancer agents (H. Gul et al., 2016).
Advanced Synthesis Techniques and Chemical Modifications
Advanced synthesis techniques involving rhodium-catalyzed isomerization and intramolecular redox reactions have been employed to produce dihydropyrans and ketoolefins, showcasing the chemical flexibility and potential for creating structurally diverse derivatives for various applications (Daisuke Shikanai et al., 2009).
Exploration of Drug Metabolism and Pharmacological Properties
Studies on related sulfonamide compounds have explored their metabolism and pharmacological properties, leading to the identification of potential drug candidates with specific biological targets. This includes the investigation of compounds as nonnucleoside inhibitors for viral replication and their interactions with specific gene products, contributing to our understanding of drug action mechanisms at the molecular level (I. Buerger et al., 2001).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c19-16(14-7-11-23-12-8-14)6-10-18-17(20)9-13-24(21,22)15-4-2-1-3-5-15/h1-5,14,16,19H,6-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHERXNYWNUNMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(phenylsulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

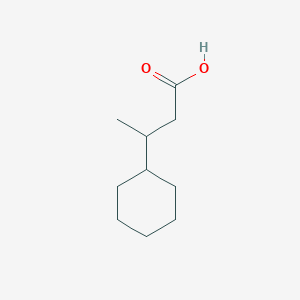
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
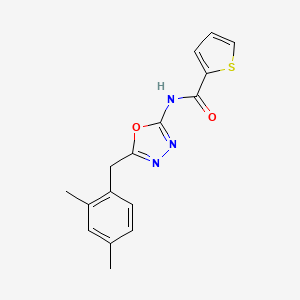
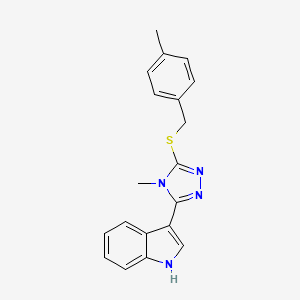
![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
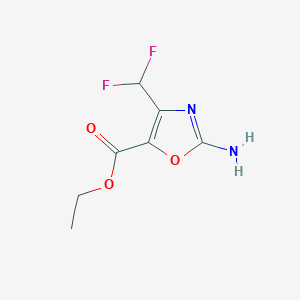
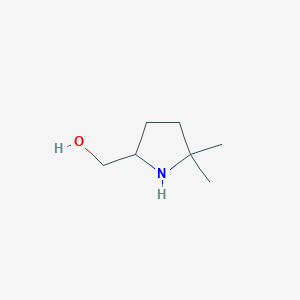
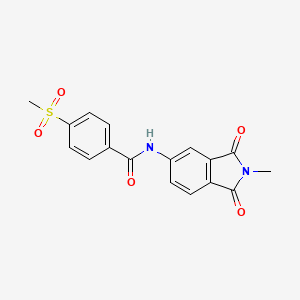
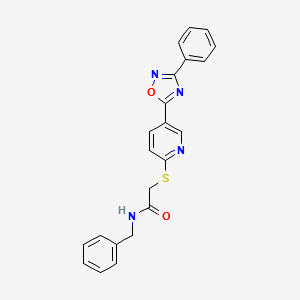
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)
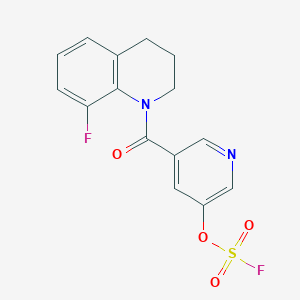
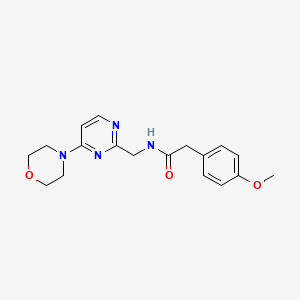
![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)